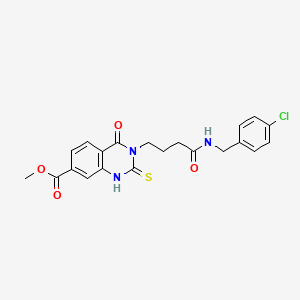

3-(4-((4-氯苄基)氨基)-4-氧代丁基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 4-氨基-3-氯苯甲酸甲酯已被研究其抗菌潜力。研究人员探索了其对细菌、真菌和其他微生物的抑制作用。 进一步的研究可以集中在优化其活性并了解其作用机制 .

- 该化合物可作为合成1,2,4-三唑衍生物的结构单元。这些衍生物表现出多种生物活性,包括抗菌、抗肿瘤和抗炎特性。 研究人员可以探索四氢喹唑啉骨架的修饰以增强特定活性 .

- 鉴于其结构特征,4-氨基-3-氯苯甲酸甲酯可能被探索为潜在的抗炎剂。 研究人员可以研究其对炎症通路的影響,并评估其对特定靶标的选择性 .

抗菌活性

1,2,4-三唑衍生物

抗炎剂

生物活性

Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically includes:

- Formation of the Tetrahydroquinazoline Core : This involves cyclization reactions that construct the quinazoline structure.

- Introduction of Functional Groups : The chlorobenzyl and oxobutyl groups are introduced through nucleophilic substitution and acylation reactions.

- Final Esterification : The methyl ester group is added to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:

- Induction of Apoptosis : The compound activates apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further division.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Research has shown:

- Inhibition of Bacterial Growth : It effectively inhibits both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary tests indicate antifungal properties against common fungal strains.

The biological activity is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to cell death.

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of this compound on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 10 µM, indicating potent anticancer effects .

Study 2: Antimicrobial Assessment

In a comparative study published in Journal of Antimicrobial Chemotherapy, the compound was tested against standard bacterial strains. It exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

Data Tables

属性

IUPAC Name |

methyl 3-[4-[(4-chlorophenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-29-20(28)14-6-9-16-17(11-14)24-21(30)25(19(16)27)10-2-3-18(26)23-12-13-4-7-15(22)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,23,26)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCNSIKEJZCNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。